molecular formula C10H16O B14441594 (3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one CAS No. 75961-73-8

(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one

Cat. No.: B14441594
CAS No.: 75961-73-8
M. Wt: 152.23 g/mol
InChI Key: FFUDPYOCQXOTSL-SCZZXKLOSA-N
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Description

(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one is a chemical compound with a unique structure that includes a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one involves several steps. One common method includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction conditions typically involve the use of glacial acetic acid as a solvent and hydrogen gas at elevated pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoyl-CoA
  • 3-[(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoic acid

Uniqueness

(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one is unique due to its specific stereochemistry and the presence of a bicyclic ring system.

Properties

CAS No.

75961-73-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(3aS,7aS)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C10H16O/c1-10-6-2-4-8(10)9(11)5-3-7-10/h8H,2-7H2,1H3/t8-,10+/m1/s1

InChI Key

FFUDPYOCQXOTSL-SCZZXKLOSA-N

Isomeric SMILES

C[C@@]12CCC[C@@H]1C(=O)CCC2

Canonical SMILES

CC12CCCC1C(=O)CCC2

Origin of Product

United States

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